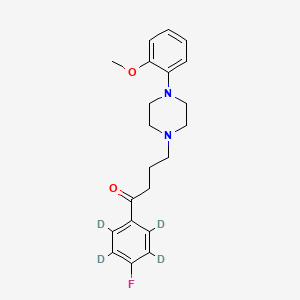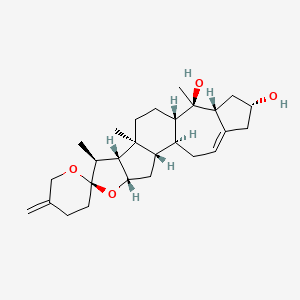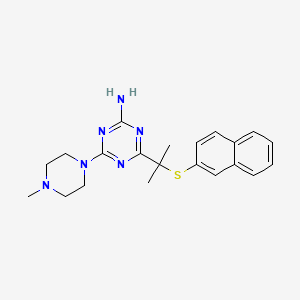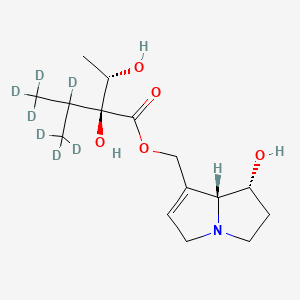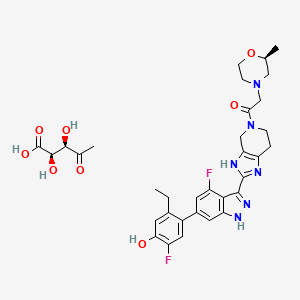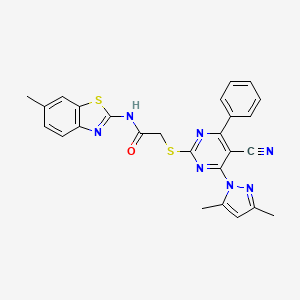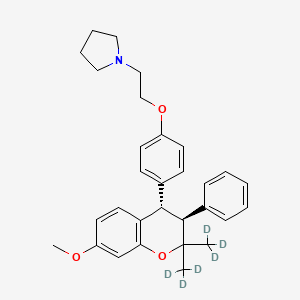
Centchroman-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Centchroman-d6 is a synthetic estrogen with potent anticancer activity. It is used as a pharmacological agent for the treatment of breast and ovarian cancer, as well as for the prevention of metastasis in breast cancer . This compound has been shown to have minimal toxicity in animals and humans through computer modeling .
Análisis De Reacciones Químicas
Centchroman-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Centchroman-d6 has several scientific research applications:
Mecanismo De Acción
Centchroman-d6 exerts its effects by binding to estrogen receptors and modulating their activity. It induces apoptosis and cell cycle arrest in various types of cancer cells by blocking targets involved in the cell cycle, survival, and apoptosis . The compound also induces oxidative stress, leading to apoptosis via the mitochondria-mediated pathway .
Comparación Con Compuestos Similares
Centchroman-d6 is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. this compound has unique properties, including minimal toxicity and the ability to prevent metastasis in breast cancer . Similar compounds include:
Tamoxifen: Used for the treatment and prevention of breast cancer.
Raloxifene: Used for the prevention of osteoporosis and breast cancer.
Ormeloxifene: Used as a contraceptive and for the treatment of dysfunctional uterine bleeding.
This compound stands out due to its potent anticancer activity and minimal side effects .
Propiedades
Fórmula molecular |
C30H35NO3 |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
1-[2-[4-[(3S,4S)-7-methoxy-3-phenyl-2,2-bis(trideuteriomethyl)-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1/i1D3,2D3 |
Clave InChI |
XZEUAXYWNKYKPL-QWJKUPTNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C([2H])([2H])[2H] |
SMILES canónico |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


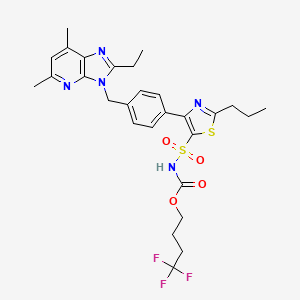
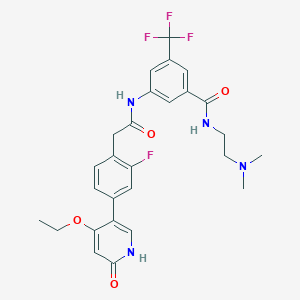
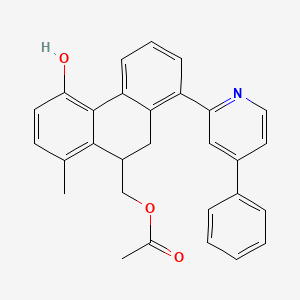

![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
